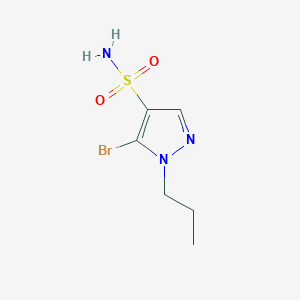![molecular formula C26H24N2O4 B2593589 N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-2,2-diphenylacetamide CAS No. 896306-11-9](/img/structure/B2593589.png)
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-2,2-diphenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-2,2-diphenylacetamide” is a complex organic compound. The 1,4-benzodioxin-6-yl part of the molecule is a derivative of 1,4-benzodioxin, a bicyclic compound with a benzene ring fused to a 1,4-dioxin ring . The compound also contains a pyrrolidinone ring, which is a five-membered lactam (a cyclic amide). The molecule also contains two phenyl groups attached to an acetamide group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media yields a sulfonamide derivative. This compound can be further treated with different alkyl/aralkyl halides using N,N-dimethylformamide (DMF) as a reaction medium in the presence of lithium hydride (LiH) as a base to yield various N-alkyl/aralkyl derivatives .Molecular Structure Analysis
The molecular structure of “N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-2,2-diphenylacetamide” can be deduced from its name and the known structures of its subunits. The 1,4-benzodioxin-6-yl part of the molecule indicates a 1,4-benzodioxin ring with a substituent at the 6-position. The 5-oxopyrrolidin-3-yl part indicates a pyrrolidinone ring with a substituent at the 3-position .Chemical Reactions Analysis
The chemical reactions involving “N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-2,2-diphenylacetamide” would depend on the conditions and reagents used. As a complex organic molecule, it could potentially undergo a variety of reactions. For instance, the amide group could be hydrolyzed under acidic or basic conditions to yield an amine and a carboxylic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-2,2-diphenylacetamide” would depend on its molecular structure. As a complex organic compound, it is likely to be a solid at room temperature .Scientific Research Applications
- Nonlinear Optical Parameters : CDA showed significant two-photon absorption, nonlinear refraction, and optical limiting under continuous wave (CW) regime. It could be a potential NLO material for frequency generators, optical limiters, and optical switching applications .
Enzyme Inhibition Studies
While researching CDA, scientists found that it exhibited moderate to weak inhibition of cholinesterases and lipoxygenase enzymes. These findings suggest potential applications in drug development and enzymology .
Chiral Motif in Biologically Active Compounds
The chiral motif of 2,3-dihydro-1,4-benzodioxane (a substructure of CDA) is widely used in various biologically active natural products and therapeutic agents. The absolute configuration of the C2 stereo center significantly influences biological activity. Researchers have explored this motif for its potential in drug design and medicinal chemistry .
Future Directions
Mechanism of Action
Target of Action
The primary targets of N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-2,2-diphenylacetamide are cholinesterase and lipoxygenase enzymes . These enzymes play a crucial role in the nervous system and inflammatory responses, respectively. Cholinesterase is involved in the breakdown of acetylcholine, a key neurotransmitter, while lipoxygenase participates in the metabolism of arachidonic acid, a precursor of various inflammatory mediators.
Mode of Action
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-2,2-diphenylacetamide interacts with its targets by inhibiting their enzymatic activity . This inhibition disrupts the normal function of these enzymes, leading to an accumulation of acetylcholine in the case of cholinesterase, and a decrease in the production of inflammatory mediators in the case of lipoxygenase.
Biochemical Pathways
The action of N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-2,2-diphenylacetamide affects several biochemical pathways. In the nervous system, the inhibition of cholinesterase leads to an increase in acetylcholine levels, affecting the cholinergic pathway . In the inflammatory response, the inhibition of lipoxygenase results in a decrease in the production of leukotrienes, affecting the arachidonic acid pathway .
Result of Action
The molecular and cellular effects of N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-2,2-diphenylacetamide’s action include an increase in acetylcholine levels in the nervous system, which can enhance cholinergic signaling . In addition, the decrease in the production of inflammatory mediators can reduce inflammation .
properties
IUPAC Name |
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-2,2-diphenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O4/c29-24-15-20(17-28(24)21-11-12-22-23(16-21)32-14-13-31-22)27-26(30)25(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-12,16,20,25H,13-15,17H2,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYGGLDGEWOJPAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)N3CC(CC3=O)NC(=O)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-fluorobenzamide](/img/structure/B2593507.png)

![N-{1-[(4-chlorophenyl)methyl]-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl}-4-[(prop-2-enamido)methyl]benzamide](/img/structure/B2593509.png)



![4-oxo-N-(pyrazolo[1,5-a]pyrimidin-6-yl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2593515.png)
![6,7-Dimethyl-2-(5-methylisoxazol-3-yl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2593516.png)
![2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B2593517.png)
![N-(3-cyclopropyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2593518.png)
![(R)-3-(tert-Butyl)-4-(4',6'-dimethoxy-[1,1':3',1''-terphenyl]-5'-yl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B2593521.png)
![3-(4-chlorophenyl)-9-(2-morpholinoethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2593522.png)
![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-chlorobenzoate](/img/structure/B2593524.png)
